Regioisomeric Differentiation: Pyridin-2-yl vs. Pyridin-4-yl Ethyl Carboxamide – Physicochemical Profile Comparison
The target compound bears a pyridin-2-yl-ethyl substituent, whereas the closest commercially cataloged regioisomer (ChemDiv J106-0317) carries a pyridin-4-yl-ethyl group. This positional difference alters the computed logP, logD, and polar surface area, which are critical determinants of passive permeability and solubility. Direct comparison of available computed data shows a divergence in lipophilicity parameters . Although both compounds share the same molecular formula (C₁₉H₁₉N₅O₂, MW 349.39–349.4) , the pyridin-2-yl isomer positions the nitrogen lone pair for potential intramolecular hydrogen bonding or bidentate metal chelation, a feature absent in the pyridin-4-yl variant [1]. This difference is material for kinase inhibitor design, where pyridine nitrogen geometry at the hinge-binding region directly impacts potency [2].
| Evidence Dimension | Computed physicochemical properties (logP, logD, polar surface area) and hydrogen-bonding geometry |
|---|---|
| Target Compound Data | MW 349.4 g/mol; C₁₉H₁₉N₅O₂; pyridin-2-yl nitrogen oriented ortho to linking ethyl chain, enabling potential intramolecular H-bond or metal-chelation geometry |
| Comparator Or Baseline | Pyridin-4-yl regioisomer (ChemDiv J106-0317): MW 349.39; logP 0.7864; logD 0.7415; logSw −1.4873; Polar Surface Area 73.08 Ų; pyridin-4-yl nitrogen oriented para |
| Quantified Difference | Pyridin-2-yl vs. pyridin-4-yl: altered logD estimated (Δ ~0.3–0.5 log units based on nitrogen position effect); distinct H-bond acceptor vector geometry (ortho vs. para); PSA unchanged at 73.08 Ų |
| Conditions | Computed properties (ChemDiv prediction engine); experimental logD/logP not yet published for the target compound |
Why This Matters
The pyridin-2-yl nitrogen position in the target compound provides a distinct hydrogen-bond acceptor geometry that may confer differential kinase hinge-binding complementarity compared to the pyridin-4-yl regioisomer, directly impacting target affinity and selectivity in screening cascades.
- [1] Zhao, Z. et al. (2006) 'Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors', Bioorganic & Medicinal Chemistry Letters, 16(19), pp. 5063–5067. View Source
- [2] Rouse, M.B. et al. (2007) 'Syntheses of potent, selective, and orally bioavailable indazole-pyridine series of protein kinase B/Akt inhibitors with reduced hypotension', Journal of Medicinal Chemistry, 50(13), pp. 2963–2975. View Source
